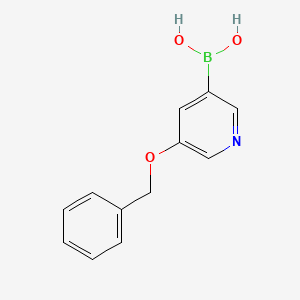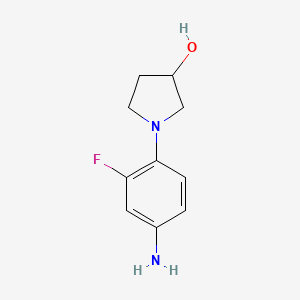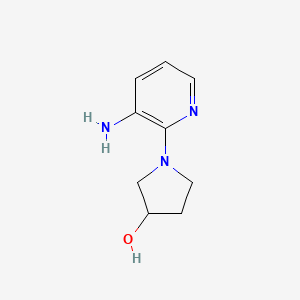![molecular formula C13H11ClF3NO3 B1373386 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione CAS No. 900014-69-9](/img/structure/B1373386.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione
Vue d'ensemble
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione is a useful research compound. Its molecular formula is C13H11ClF3NO3 and its molecular weight is 321.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- New Routes to Related Compounds: Yamaguchi et al. (1998) developed a method to synthesize 2,6-diaryl-3-cyano-4-(trifluoromethyl)pyridines from 1-aryl-4,4,4-trifluoro-1,3-butanediones and β-amino-β-arylacrylonitrile, offering a new route to similar compounds (Yamaguchi et al., 1998).
- Catalytic Oxidation Processes: Dong et al. (2012) reported a high-yielding method for epoxidation of alkenes using a Mn(II) salt and pyridine-2-carboxylic acid, where butanedione played a key role in activating hydrogen peroxide (Dong et al., 2012).
- Formation of Trifluoromethylated Compounds: Takahashi et al. (2004) synthesized trifluoromethylated pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines using building blocks such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, showing the versatility of such compounds in synthesizing fluorinated heterocycles (Takahashi et al., 2004).
Material Science and Luminescence
- Complexes with Lanthanides: Moriguchi et al. (2014, 2017) explored the synthesis and properties of lanthanate complexes involving similar diketones. These complexes demonstrated notable luminescent properties, useful in material science applications (Moriguchi et al., 2014), (Moriguchi et al., 2017).
Organic Chemistry and Synthesis
- Stereochemistry and Formation Mechanisms: Lee and Kim (1998) studied the stereochemistry and formation mechanisms of similar trifluoromethylated compounds, contributing to the understanding of the chemical behavior of such molecules (Lee & Kim, 1998).
- High-Temperature Polymers: Hernández-Cruz et al. (2015) synthesized high-molecular-weight polymers using aliphatic 1,2-diketones like 2,3-butanedione, indicating the potential of similar diketones in creating advanced materials (Hernández-Cruz et al., 2015).
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO3/c1-3-21-6-9(7(2)19)12(20)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPHEZYQFXGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


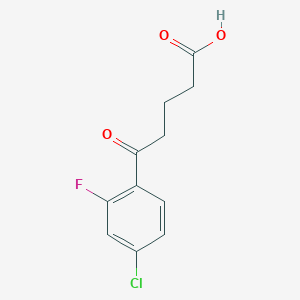
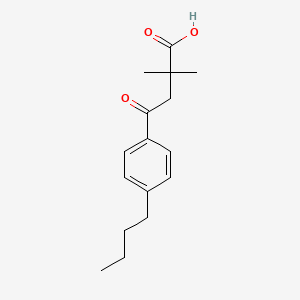

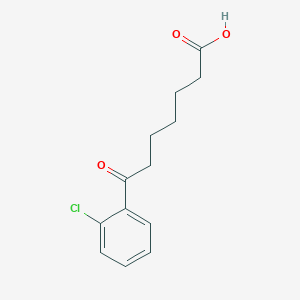
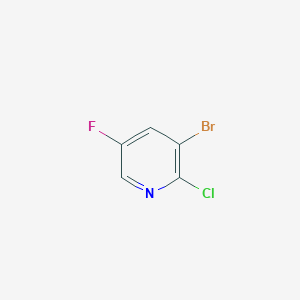
![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)
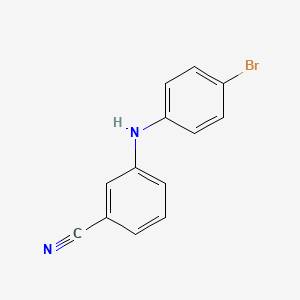

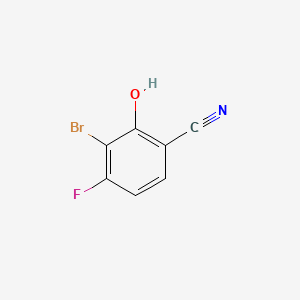
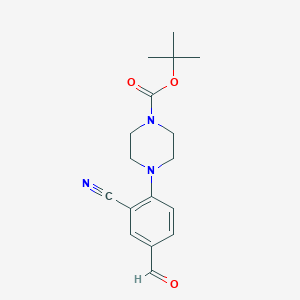
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
